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The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is recognized as a
"privileged structure" in drug discovery.[2][5] This designation is earned by its ability to bind to a
wide variety of biological targets with high affinity, leading to a broad spectrum of
pharmacological activities.[1][6] Marketed drugs such as gefitinib, erlotinib, and afatinib, all of
which are based on the 4-aminoquinazoline core, underscore the clinical success of this
scaffold, particularly in oncology where they function as potent tyrosine kinase inhibitors.[1][7]
[8] The versatility of the quinazoline nucleus allows for extensive structural modifications at
various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic
properties.[1] The title compound, N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine,
incorporates three key motifs: the foundational quinazoline core, a 2-position nitrophenyl ring
which can influence electronic properties and target interactions, and a 4-position N-cyclohexyl
group which modulates lipophilicity and steric engagement within a binding pocket.

Physicochemical and Structural Analysis

The fundamental properties of a compound dictate its behavior in both chemical and biological
systems. The following section details the key identifiers and computed physicochemical
parameters for N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine.

© 2026 BenchChem. All rights reserved. 1/13 Tech Support


https://www.benchchem.com/product/b5591779#bc-rfq
https://ijirt.org/publishedpaper/IJIRT189265_PAPER.pdf
https://www.researchgate.net/publication/367186226_BIOLOGICAL_ACTIVITY_OF_QUINAZOLINONE_DERIVATIVES_A_REVIEW
https://pmc.ncbi.nlm.nih.gov/articles/PMC12143717/
https://ujpronline.com/index.php/journal/article/view/1241/1795
https://pmc.ncbi.nlm.nih.gov/articles/PMC12143717/
https://www.frontiersin.org/journals/chemistry/articles/10.3389/fchem.2021.765552/full
https://www.arkat-usa.org/get-file/74401/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12143717/
https://www.benchchem.com/product/b5591779/docs?utm_src=pdf-body#introduction-to-the-quinazoline-scaffold-a-privileged-structure
https://www.benchchem.com/product/b5591779/docs?utm_src=pdf-body#introduction-to-the-quinazoline-scaffold-a-privileged-structure
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b5591779?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Identifiers

Compound Name: N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine
IUPAC Name: N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine
SMILES: C1CCC(CC1)Nclncn(c2cccecl2)c3cece(cc3)[O-]

Molecular Formula: C20H20N40O2

InChl Key: Generated upon synthesis and characterization.

Computed Physicochemical Properties

Property Value Unit
Molecular Weight 360.40 g/mol
logP (Octanol-Water Partition £ 08

Coefficient)

;I':s:lzfjical Polar Surface Area 1184 A2
Hydrogen Bond Donors 1

Hydrogen Bond Acceptors 5

Rotatable Bonds 3

Note: These properties are computationally predicted and require experimental verification.

2D Chemical Structure
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Synthesis and Manufacturing

The synthesis of 2,4-disubstituted quinazolines is a well-established process in organic
chemistry. A reliable and frequently utilized method involves a multi-step sequence starting
from anthranilamide and a suitable aldehyde.[9] This approach first builds the 2-aryl-quinazolin-
4-one core, which is then activated via chlorination before the final nucleophilic aromatic
substitution (SNAr) with the desired amine.[9]

Synthetic Pathway Overview

The proposed synthesis proceeds in three main stages:

e Cyclization: Condensation of anthranilamide with 4-nitrobenzaldehyde to form the 2-(4-
nitrophenyl)quinazolin-4(3H)-one intermediate.

o Chlorination: Conversion of the quinazolinone to the more reactive 4-chloro-2-(4-
nitrophenyl)quinazoline intermediate using a chlorinating agent like phosphorus oxychloride
(POCls).

o Amination: Nucleophilic substitution of the chlorine atom at the 4-position with
cyclohexylamine to yield the final product.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-nitrophenyl)quinazolin-4(3H)-one
¢ To a round-bottom flask, add anthranilamide (1.0 eq) and 4-nitrobenzaldehyde (1.1 eq).

e Add a suitable solvent, such as ethanol or acetic acid.
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o Heat the mixture to reflux for 4-6 hours under aerobic conditions. The reaction proceeds
through imine formation followed by intramolecular cyclization and oxidation.[9]

e Monitor the reaction progress using Thin Layer Chromatography (TLC).
e Upon completion, cool the reaction mixture to room temperature.

e The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash
with cold ethanol, and dry under vacuum to yield the quinazolinone intermediate.

Step 2: Synthesis of 4-chloro-2-(4-nitrophenyl)quinazoline

e In a fume hood, charge a flask equipped with a reflux condenser with the 2-(4-
nitrophenyl)quinazolin-4(3H)-one (1.0 eq) from the previous step.

o Carefully add an excess of phosphorus oxychloride (POCIs, ~5-10 eq), which acts as both
the reagent and solvent.

e Add a catalytic amount of N,N-dimethylformamide (DMF).
e Heat the mixture to reflux (approx. 110 °C) for 3-5 hours.

 After cooling to room temperature, slowly and carefully quench the excess POCIs by pouring
the reaction mixture onto crushed ice with vigorous stirring.

e The chlorinated product will precipitate as a solid. Collect the solid by vacuum filtration, wash
thoroughly with cold water and then a dilute sodium bicarbonate solution until neutral.

o Dry the solid under vacuum. This intermediate is often used directly in the next step without
further purification.

Step 3: Synthesis of N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine

o Dissolve the 4-chloro-2-(4-nitrophenyl)quinazoline (1.0 eq) in a suitable polar aprotic solvent,
such as isopropanol or acetonitrile.

e Add cyclohexylamine (1.2 eq) and a non-nucleophilic base like diisopropylethylamine
(DIPEA, 1.5 eq) to scavenge the HCI byproduct.
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» Heat the reaction mixture to reflux (80-90 °C) for 6-12 hours.
e Monitor the reaction by TLC until the starting material is consumed.
o Cool the mixture, and remove the solvent under reduced pressure.

» Purify the crude residue using silica gel column chromatography (e.g., using a hexane/ethyl
acetate gradient) to isolate the final product, N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-

amine.

o Characterize the final compound using *H NMR, 13C NMR, and Mass Spectrometry to
confirm its structure and purity.

Synthesis Workflow Diagram
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Step 1: Cyclization
Anthranilamide + 4-Nitrobenzaldehyde

:

Intermediate 1
2-(4-nitrophenyl)quinazolin-4(3H)-one

:

Step 2: Chlorination
POCI3, DMF (cat.)

Intermediate 2
4-chloro-2-(4-nitrophenyl)quinazoline

:

Step 3: Amination
Cyclohexylamine, DIPEA

Purification
Silica Gel Chromatography

:

Final Product
N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine

Click to download full resolution via product page

Caption: A three-step synthetic workflow for the target compound.

Biological Activity and Therapeutic Potential
(Hypothesized)

While specific biological data for N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine is not
available in public literature, a strong hypothesis for its mechanism of action can be formulated
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based on its structural class. Quinazoline derivatives are well-documented as inhibitors of
protein kinases, particularly those in the Epidermal Growth Factor Receptor (EGFR) family.[1]
[2][4] These kinases are critical components of signaling pathways that regulate cell
proliferation, survival, and differentiation; their dysregulation is a hallmark of many cancers.[2]

[4]

The 4-aminoquinazoline scaffold acts as a hinge-binder, competitively inhibiting the binding of
ATP to the kinase's active site.[2] This blockade prevents autophosphorylation and the
activation of downstream signaling cascades, ultimately leading to cell cycle arrest and
apoptosis in cancer cells. We hypothesize that N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-
amine will exhibit inhibitory activity against oncogenic kinases such as EGFR or VEGFR. The
cyclohexyl group likely occupies a hydrophobic pocket adjacent to the ATP binding site, while
the nitrophenyl group may form additional interactions that enhance binding affinity.

Hypothesized Signaling Pathway Inhibition
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Caption: Hypothesized inhibition of the EGFR signaling cascade.

Experimental Protocols for Biological Evaluation
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To validate the hypothesized kinase inhibitory activity, a robust and standardized in vitro assay
is required. A Lanthascreen™ Eu Kinase Binding Assay is a suitable platform for this purpose,
as it provides a sensitive, high-throughput method for quantifying inhibitor binding to a kinase
active site.

Lanthascreen™ Eu Kinase Binding Assay Protocol

Objective: To determine the ICso (half-maximal inhibitory concentration) of the test compound
against a target kinase (e.g., EGFR).

Materials:

e Target Kinase (e.g., purified EGFR)

o Europium-labeled anti-tag antibody (e.g., Eu-anti-GST)

e Alexa Fluor™ 647-labeled ATP-competitive kinase tracer

e Test Compound: N-cyclohexyl-2-(4-nitrophenyl)quinazolin-4-amine, serially diluted in
DMSO.

o Assay Buffer
o 384-well microplates

o Fluorescence plate reader capable of Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET)

Methodology:

» Prepare Reagents: Dilute the kinase, Eu-antibody, and Alexa Fluor-tracer to their final
concentrations in the assay buffer.

e Compound Plating: Dispense a small volume (e.g., 50 nL) of the serially diluted test
compound into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no
enzyme" controls.
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Kinase/Antibody Addition: Add a mixture of the target kinase and the Eu-labeled antibody to
all wells.

Incubation: Incubate the plate at room temperature for 60 minutes to allow the compound to
bind to the kinase.

Tracer Addition: Add the Alexa Fluor-labeled tracer to all wells. The tracer will bind to any
kinase active sites not occupied by the inhibitor.

Final Incubation: Incubate for another 60 minutes at room temperature, protected from light.

Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and
measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio
against the logarithm of the inhibitor concentration and fit the data to a four-parameter
logistic equation to determine the 1Cso value.

Experimental Workflow Diagram
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1. Compound Plating
Serially diluted test compound in 384-well plate

2. Add Kinase & Eu-Antibody
Mixture of EGFR and Eu-anti-GST

:

3. Incubate (60 min)
Allows compound-kinase binding

4. Add AF647-Tracer
Tracer binds to unoccupied kinase

5. Incubate (60 min)
Allows tracer-kinase binding

6. Read Plate (TR-FRET)
Measure emission at 615nm & 665nm

7. Data Analysis
Calculate Emission Ratio & determine IC50

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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